![molecular formula C21H21BrN2O3S2 B2376692 (Z)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one CAS No. 676653-28-4](/img/structure/B2376692.png)
(Z)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one
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Description
(Z)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H21BrN2O3S2 and its molecular weight is 493.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
- Anticancer Activity and Apoptosis Induction : Thiazolidinone compounds, closely related to the specified chemical, have been studied for their anticancer properties. These compounds demonstrate antiproliferative activity in human leukemia cell lines in a cell cycle stage-dependent and dose-dependent manner. Particularly, compounds with similar structures have shown potent anticancer activity, highlighting the significance of electron-donating groups on the thiazolidinone moiety for their anticancer property. These compounds also induce cytotoxicity and apoptosis in cancer cells (Chandrappa et al., 2009).
- In Vivo Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives have shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models. These compounds significantly reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice. They also suppressed tumor-induced endothelial proliferation, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).
Antimicrobial Applications
- Antimicrobial Activities : Derivatives of thiazolidin-4-one, which are structurally related to the specified compound, have been synthesized and evaluated for antimicrobial activities. Some of these compounds displayed activity against tested microorganisms, highlighting their potential in antimicrobial applications (Başoğlu et al., 2013).
- Antibacterial and Antifungal Potency : A study on 5-indolylmethylene-4-oxo-2-thioxothiazolidine derivatives showed significant antibacterial and antifungal activity. These compounds were more potent than some reference drugs against MRSA and other resistant strains. Their efficacy highlights the potential of similar thioxothiazolidin-4-one derivatives in treating infectious diseases (Horishny et al., 2022).
Other Applications
- Structural Analysis and Computational Studies : The structural properties of thioxothiazolidin-4-one derivatives have been extensively studied, providing insights into their molecular interactions and potential applications in various fields such as material science and drug design. These studies include X-ray diffraction, NMR spectroscopy, and computational methods (Khelloul et al., 2016).
properties
IUPAC Name |
(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3S2/c22-16-4-2-15(3-5-16)18-7-6-17(27-18)14-19-20(25)24(21(28)29-19)9-1-8-23-10-12-26-13-11-23/h2-7,14H,1,8-13H2/b19-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHHRBRULOEXDV-RGEXLXHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one |
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